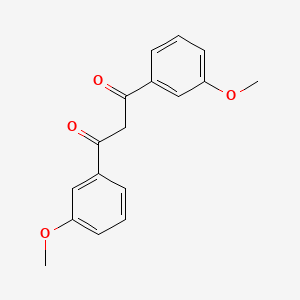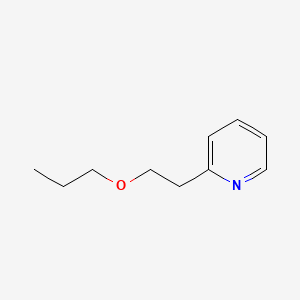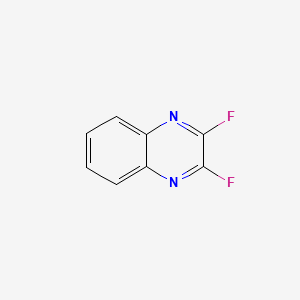
L-Histidine monoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Histidine monoacetate is a derivative of L-Histidine, an essential amino acid that plays a crucial role in various biological processes. L-Histidine is known for its involvement in protein synthesis, enzyme function, and the production of histamine, a vital compound in the immune response. This compound is often used in scientific research and industrial applications due to its unique properties and functions.
准备方法
Synthetic Routes and Reaction Conditions
L-Histidine monoacetate can be synthesized through the reaction of L-Histidine with acetic acid. The process involves dissolving L-Histidine in water and then adding acetic acid to the solution. The mixture is stirred and heated to promote the reaction, resulting in the formation of this compound. The product is then purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound often involves fermentation processes using microorganisms such as Escherichia coli. These microorganisms are genetically engineered to overproduce L-Histidine, which is then harvested and reacted with acetic acid to form this compound. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
化学反应分析
Types of Reactions
L-Histidine monoacetate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various products, including imidazole derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms, which may have distinct properties and applications.
Substitution: The imidazole ring in this compound can participate in substitution reactions, where one or more atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole derivatives, while substitution reactions can produce a wide range of functionalized histidine compounds .
科学研究应用
L-Histidine monoacetate has numerous applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: this compound is essential for studying protein structure and function, as well as enzyme activity.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting histamine receptors and related pathways.
Industry: This compound is used in the production of nutritional supplements and as a component in various industrial processes
作用机制
L-Histidine monoacetate exerts its effects through several mechanisms:
Histamine Production: L-Histidine is a precursor to histamine, which is produced through the decarboxylation of L-Histidine by the enzyme histidine decarboxylase.
Enzyme Function: L-Histidine is involved in the active sites of various enzymes, where it participates in catalysis and substrate binding.
Metal Ion Chelation: The imidazole ring in L-Histidine can bind metal ions, aiding in their transport and utilization in biological systems.
相似化合物的比较
L-Histidine monoacetate can be compared with other similar compounds, such as:
L-Histidine: The parent compound, which is essential for protein synthesis and various metabolic processes.
L-Histidine monohydrochloride: Another derivative used in cell culture media and pharmaceutical formulations.
Histamine: A biogenic amine derived from L-Histidine, involved in immune response and neurotransmission.
This compound is unique due to its specific acetate group, which can influence its solubility, stability, and reactivity compared to other histidine derivatives.
属性
CAS 编号 |
71173-63-2 |
|---|---|
分子式 |
C8H13N3O4 |
分子量 |
215.21 g/mol |
IUPAC 名称 |
acetic acid;(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2.C2H4O2/c7-5(6(10)11)1-4-2-8-3-9-4;1-2(3)4/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H3,(H,3,4)/t5-;/m0./s1 |
InChI 键 |
HABAJMUFCIDFOT-JEDNCBNOSA-N |
SMILES |
CC(=O)O.C1=C(NC=N1)CC(C(=O)O)N |
手性 SMILES |
CC(=O)O.C1=C(NC=N1)C[C@@H](C(=O)O)N |
规范 SMILES |
CC(=O)O.C1=C(NC=N1)CC(C(=O)O)N |
Key on ui other cas no. |
71173-63-2 |
序列 |
H |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


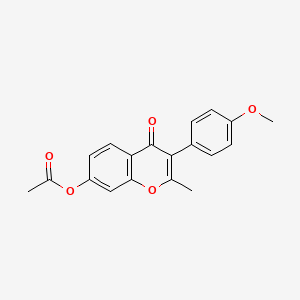
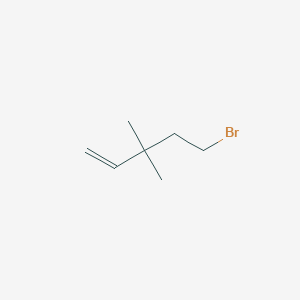
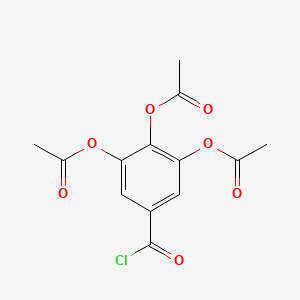
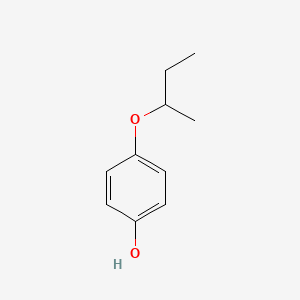
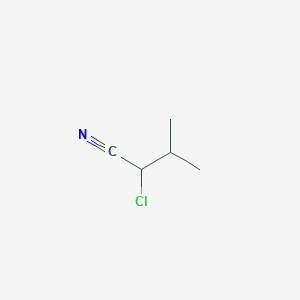
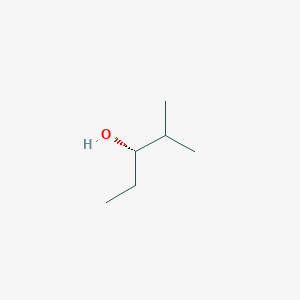
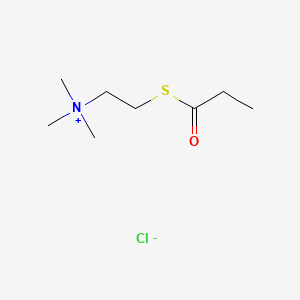
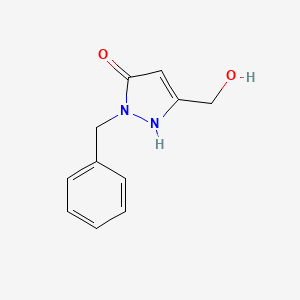

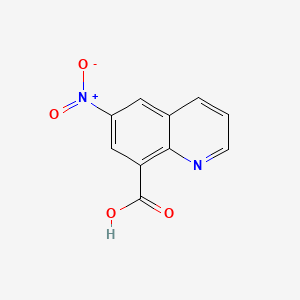
![(1R,2R,3S,5R)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B3056342.png)
